![molecular formula C8H5ClN4 B148156 7-氯-5-甲基吡唑并[1,5-A]嘧啶-3-碳腈 CAS No. 138904-34-4](/img/structure/B148156.png)

7-氯-5-甲基吡唑并[1,5-A]嘧啶-3-碳腈

描述

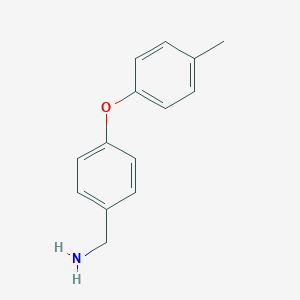

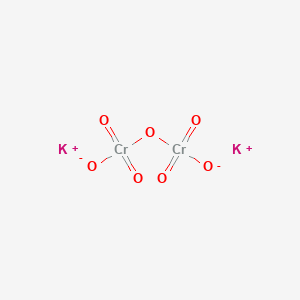

7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile is a chemical compound that serves as a key intermediate in the synthesis of various pyrazolopyrimidine derivatives. These derivatives have been explored for their potential antifungal properties and other biological activities. The compound is characterized by the presence of a pyrazolopyrimidine core, a chloro substituent at the 7th position, a methyl group at the 5th position, and a carbonitrile group at the 3rd position .

Synthesis Analysis

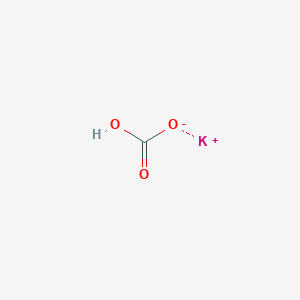

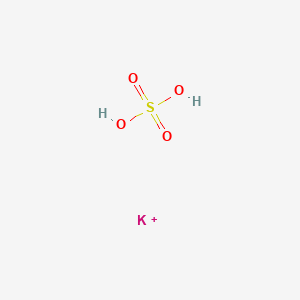

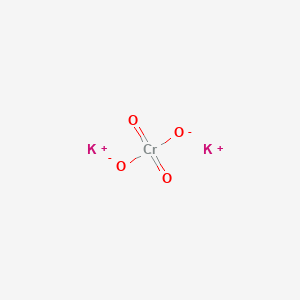

The synthesis of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile and its derivatives typically involves the condensation of 3-aminopyrazoles with various esters, such as acetoacetate esters, malonate esters, or acetylenedicarboxylate ester. This is followed by chlorination to introduce the chloro substituent at the 7th position. The synthesis can be further modified to introduce different substituents at the 7th position, leading to a variety of derivatives with potential biological activities .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives has been determined using various analytical techniques, including X-ray diffraction. These studies have confirmed the presence of the pyrazolopyrimidine core and the substituents at specific positions, which are crucial for the biological activity of these compounds. The crystal structure analysis provides insight into the three-dimensional arrangement of atoms within the molecule, which is important for understanding its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives, including 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile, can undergo various chemical reactions with nucleophiles. These reactions can lead to the formation of new compounds with different substituents, which can significantly alter their biological properties. For example, the reaction with N-methylindole in the presence of triethyloxonium fluoroborate has been studied, leading to the formation of a complex reaction product with a defined molecular structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile derivatives, such as solubility, melting point, and stability, are influenced by the substituents present on the pyrazolopyrimidine core. These properties are important for the practical application of these compounds, including their formulation as potential pharmaceutical agents. The crystal structure and biological activity studies provide additional information on the physical characteristics of these compounds, such as crystal system and space group, which are relevant for their potential use in drug development .

科研应用

合成和化学应用

高效合成和抗菌活性:7-氯-5-甲基吡唑并[1,5-A]嘧啶-3-碳腈已被用作合成各种吡唑并[1,5-a]嘧啶衍生物的前体,利用深共熔溶剂(DES)提供一种环保且高产率的方法。这些衍生物表现出抗菌活性,突显了它们在开发新的抗菌剂方面的潜力 (Deshmukh et al., 2016)。

区域选择性合成:研究表明使用7-氯-5-甲基吡唑并[1,5-A]嘧啶-3-碳腈可以区域选择性合成7-取代吡唑并[1,5-a]嘧啶-3-羧酰胺。这种合成探索了基于羧基功能的可调区域选择性,使得可以制备1-烷基和4-烷基衍生物,这有助于开发具有潜在生物活性的新化合物 (Drev et al., 2014)。

氢键分子结构:研究已利用7-氯-5-甲基吡唑并[1,5-A]嘧啶-3-碳腈来研究氢键分子结构。这些研究为我们提供了有关晶体堆积和分子相互作用的宝贵见解,有助于我们理解分子组装和在材料科学中的潜在应用 (Portilla et al., 2006)。

医学和生物应用

抗菌和抗炎剂:从7-氯-5-甲基吡唑并[1,5-A]嘧啶-3-碳腈合成的化合物已被评估其抗菌和抗炎活性。这些研究强调了这些化合物在开发治疗感染和炎症疾病的新疗法方面的潜力 (Zaki et al., 2016)。

抗真菌活性:使用7-氯-5-甲基吡唑并[1,5-A]嘧啶-3-碳腈合成的吡唑并[1,5-a]嘧啶衍生物已显示出对各种植物病原真菌具有良好的抗真菌能力。这些发现可能导致开发用于农业和药用的新抗真菌剂 (Zhang et al., 2016)。

Safety And Hazards

性质

IUPAC Name |

7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4/c1-5-2-7(9)13-8(12-5)6(3-10)4-11-13/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHJDKNVOBPMFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565952 | |

| Record name | 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile | |

CAS RN |

138904-34-4 | |

| Record name | 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide](/img/structure/B148077.png)